molecular formula C10H19N3 B11763307 N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine

Cat. No.: B11763307
M. Wt: 181.28 g/mol
InChI Key: PYVJSDKCNATROZ-UHFFFAOYSA-N
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Description

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine typically involves the reaction of an imidazole derivative with an appropriate alkylating agent. One common method is the alkylation of 1H-imidazole-2-ylamine with N-ethylpentan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine has been studied for its potential biological activities. Research indicates that compounds containing imidazole rings are often associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities. The imidazole moiety can interact with biological targets, making this compound a candidate for further exploration in drug discovery.

Case Studies:
Recent studies have highlighted the compound's efficacy as a modulator of specific biological pathways. For instance, it has been evaluated in the context of inhibiting plasma amine oxidase (PAO), an enzyme involved in oxidative deamination of amines, which has implications for neurodegenerative diseases and cancer therapy . The compound's structure allows it to act as an inhibitor, potentially leading to therapeutic benefits.

Drug Development

Building Block for Synthesis:
this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to form derivatives through chemical modifications expands its utility in creating new drug candidates with improved efficacy and safety profiles. Researchers have utilized this compound to develop more complex structures that target specific diseases or conditions.

Pharmacokinetics and Bioavailability:
Studies have assessed the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME). The compound exhibits favorable characteristics such as good solubility and permeability across biological membranes, which are essential for oral bioavailability . Understanding these properties aids in the design of formulations that enhance the therapeutic potential of derived compounds.

Biological Research

Mechanistic Studies:
Research utilizing this compound has focused on elucidating its mechanisms of action within biological systems. For example, studies have explored how this compound interacts with cellular pathways involved in inflammation and apoptosis . These insights are crucial for developing targeted therapies that minimize side effects while maximizing therapeutic outcomes.

In Vitro and In Vivo Studies:
The compound has been subjected to various in vitro assays to evaluate its biological activity against different cell lines. Additionally, animal models have been employed to assess its efficacy in vivo, providing a comprehensive understanding of its potential therapeutic applications . Such studies are vital for translating laboratory findings into clinical settings.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Medicinal Chemistry Potential therapeutic agent with antimicrobial and anti-inflammatory properties
Drug Development Intermediate for synthesizing new pharmaceuticals; favorable ADME properties
Biological Research Mechanistic studies on inflammation and apoptosis; evaluated through in vitro and in vivo models

Mechanism of Action

The mechanism of action of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-imidazole-2-ylamine
  • N-ethylimidazole
  • 1-(1H-imidazol-2-yl)pentan-1-amine

Uniqueness

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine is unique due to its specific structure, which combines the imidazole ring with an N-ethylpentan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine, a compound featuring an imidazole moiety, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the presence of an ethyl group attached to the imidazole ring, which influences its chemical reactivity and biological interactions. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions. This interaction can modulate the activity of these targets, leading to significant biological effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Description
Enzyme Inhibition Exhibits inhibitory effects on specific enzymes, which may have therapeutic implications in various diseases.
Antimicrobial Properties Demonstrated potential against certain microbial strains, indicating possible applications in treating infections.
Cytotoxicity Shown to induce apoptosis in various cancer cell lines, suggesting anti-cancer properties.

1. Enzyme Inhibition Studies

Recent research has indicated that compounds similar to this compound can inhibit enzymes involved in critical pathways such as inflammation and cancer progression. For instance, studies have shown that imidazole derivatives can effectively inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurodegenerative diseases .

2. Antimicrobial Activity

A study explored the antimicrobial efficacy of various imidazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that N-substituted imidazoles exhibited significant antibacterial activity, positioning them as potential candidates for developing new antibiotics .

3. Cytotoxic Effects on Cancer Cells

In vitro assays demonstrated that this compound could induce apoptosis in human leukemia cells. The compound's mechanism involved the activation of caspase pathways, leading to programmed cell death, which is crucial for cancer treatment strategies .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine

InChI

InChI=1S/C10H19N3/c1-3-5-6-9(11-4-2)10-12-7-8-13-10/h7-9,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

PYVJSDKCNATROZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC=CN1)NCC

Origin of Product

United States

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